Bienvenue dans la boutique en ligne BenchChem!

3-methoxy-N-(2-oxoindolin-5-yl)benzamide

Medicinal chemistry SAR profiling Chemical biology tool selection

3-Methoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-76-8) is a small-molecule amide conjugate (C₁₆H₁₄N₂O₃; MW 282.29) that joins a 3-methoxybenzamide moiety to the 5-position of the 2-oxoindoline (oxindole) scaffold. The 2-oxoindoline core is a well-recognized privileged scaffold in kinase inhibitor discovery and histone deacetylase (HDAC) inhibitor programs, serving as the foundation for several FDA-approved drugs.

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 921838-76-8
Cat. No. B2435522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-oxoindolin-5-yl)benzamide
CAS921838-76-8
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C16H14N2O3/c1-21-13-4-2-3-10(8-13)16(20)17-12-5-6-14-11(7-12)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
InChIKeyMEIBGDIFSRQUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-76-8): Structural Profile and Comparator Context for Research Procurement


3-Methoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-76-8) is a small-molecule amide conjugate (C₁₆H₁₄N₂O₃; MW 282.29) that joins a 3-methoxybenzamide moiety to the 5-position of the 2-oxoindoline (oxindole) scaffold . The 2-oxoindoline core is a well-recognized privileged scaffold in kinase inhibitor discovery and histone deacetylase (HDAC) inhibitor programs, serving as the foundation for several FDA-approved drugs [1]. This compound occupies a specific and underexplored substitution space defined by the simultaneous presence of a 3-methoxy substituent on the benzamide phenyl ring and an unsubstituted oxindole lactam, distinguishing it from halogenated, alkyl-substituted, or N-hydroxybenzamide analogs that dominate the published 2-oxoindoline chemical space [1][2].

Procurement Risk Alert — Why In-Class 2-Oxoindoline Analogs Cannot Substitute for 3-Methoxy-N-(2-oxoindolin-5-yl)benzamide


Compounds bearing the 2-oxoindoline scaffold cannot be treated as functionally interchangeable for procurement decisions. Systematic structure-activity relationship (SAR) studies on this scaffold reveal that substitution position, electronic character, and the nature of the amide linkage profoundly alter both target engagement and kinome selectivity profiles. In a TLK2 inhibitor optimization campaign, removal of the 5-methoxy group from the oxindole core alone produced a 2-fold potency loss, while moving the methoxy to the 6-position resulted in an approximately 10-fold reduction in activity across nearly all analogs [1]. Simultaneously, in the HDAC inhibitor domain, replacing the benzamide with an N-hydroxybenzamide or hydroxamic acid moiety shifts the mechanism from lacking HDAC inhibitory capacity to conferring sub-micromolar to sub-nanomolar HDAC2/pan-HDAC inhibition, fundamentally altering the compound's biological signature and off-target liability profile [2][3]. For this specific compound, being a non-hydroxamic, non-halogenated benzamide-2-oxoindoline conjugate, the precise substitution pattern renders its biological and chemical behavior distinct from both its closest structural neighbors and from more broadly characterized 2-oxoindoline derivatives. Generic substitution without experimental validation introduces material risk of divergent potency, selectivity, and chemical reactivity.

Quantitative Differentiation Evidence for 3-Methoxy-N-(2-oxoindolin-5-yl)benzamide vs. Structurally Closest Comparators


Structural Uniqueness Mapping — 3-Methoxybenzamide vs. Closest Mono-Substituted 2-Oxoindoline Analogs

Within the commercially available N-(2-oxoindolin-5-yl)benzamide analog series, 3-methoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-76-8) occupies a unique substitution vector. The closest commercially cataloged and characterized comparators with published bioactivity context include: 3-fluoro-N-(2-oxoindolin-5-yl)benzamide (CAS 921545-21-3), 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide (CAS 921774-49-4), 3-methyl-N-(2-oxoindolin-5-yl)benzamide, and N-hydroxybenzamide-oxoindoline hybrids (e.g., compounds 4a–g, 6a–g from Huong et al.). The methoxy substituent in the target compound introduces distinct electronic (electron-donating, +M resonance effect) and steric properties compared to the fluoro (electron-withdrawing, −I effect) and methyl (weakly electron-donating, +I only) analogs, which is expected to modulate hydrogen-bond acceptor capacity at the benzamide carbonyl and influence the dihedral angle between the benzamide and oxindole planes [1]. Critically, N-hydroxybenzamide analogs (e.g., 4a–g from Huong et al.) are structurally distinct due to the replacement of the terminal benzamide with a hydroxamic acid functionality, endowing them with HDAC2 inhibitory IC₅₀ values in the sub-micromolar range and up to 4-fold greater cytotoxicity than SAHA across SW620, PC3, and AsPC-1 cancer cell lines, a biological property that is not shared by the non-hydroxamic target compound [2]. An open-source vendor catalog comparison across major suppliers identifies 3-methoxy-N-(2-oxoindolin-5-yl)benzamide as the only 3-methoxybenzamide variant in this series, whereas over 10 halogenated (F, Cl, Br) or alkyl-substituted variants have been cataloged, underscoring its rarity as a chemical biology tool for probing electronic effects within the oxindole benzamide chemotype .

Medicinal chemistry SAR profiling Chemical biology tool selection

Kinase Selectivity: Oxindole 5-Position Methoxy Group as a TLK2 Potency Determinant

Published quantitative SAR data establish that the 5-methoxy substituent on the 2-oxoindoline scaffold is a key determinant of Tousled-like kinase 2 (TLK2) inhibitory potency. In a systematically characterized oxindole series (Asquith et al., 2024), the lead compound (Z)-3-((1H-imidazol-5-yl)methylene)-5-methoxyindolin-2-one (compound 1) inhibited TLK2 with an IC₅₀ of 240 nM (ATP concentration: 10 μM; maximum test concentration: 20 μM). Removal of the 5-methoxy group to yield the unsubstituted oxindole (compound 8) resulted in a 2-fold drop in TLK2 potency (estimated IC₅₀ ~480 nM). Importantly, relocation of the methoxy to the 6-position (compounds 15-20) resulted in an approximately 10-fold net reduction in TLK2 activity across nearly all tested analogs, while 5,6-dimethoxy substitution (compounds 21-25) failed to produce a synergistic gain [1]. Critically, compounds bearing a 5-methoxy-2-oxoindoline core but lacking the 3-arylidene substituent — as is the case with 3-methoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-76-8) — have not been profiled in the published TLK2 panel. Furthermore, the target compound also lacks the benzamide-to-oxindole connectivity pattern of known TLK2-active matched pairs, and comprehensive selectivity profiling of this specific substitution pattern across the >400-kinase DiscoverX panel has not been performed [1].

Kinase inhibition TLK2 Chemical probe selectivity

Cell Proliferation Potency Comparison — Oxoindoline Benzamide Chemotype vs. Established HDAC Inhibitor Baseline (SAHA)

Cytotoxicity data across multiple human cancer cell lines are available for structurally related 2-oxoindoline benzamide derivatives, establishing a class-level potency benchmark. The N-hydroxybenzamide-2-oxoindoline hybrids (compounds 4a–g) reported by Huong et al. (2017) demonstrated IC₅₀ values in SW620 (colon), PC3 (prostate), and AsPC-1 (pancreatic) cell lines that were up to 4-fold more cytotoxic than suberoylanilide hydroxamic acid (SAHA, vorinostat), the FDA-approved pan-HDAC inhibitor used as a positive control [1]. In the 3-substituted-2-oxoindoline N-hydroxypropenamide series (Dung et al., 2015), compounds achieved IC₅₀ values approximately 10-fold lower (more potent) than SAHA in HDAC2 enzymatic assays and up to 5-fold greater cytotoxicity in cellular assays [2]. No peer-reviewed cell proliferation IC₅₀ data have been published for 3-methoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-76-8) in any cell line. A vendor product page asserts selective apoptosis induction in cancer cells without providing underlying quantitative data, source cell lines, assay conditions, or comparator references; this claim cannot be admitted as high-strength evidence under the present evaluation framework .

Anticancer cytotoxicity Cell-based assay HDAC inhibitor benchmark

HDAC2 Enzymatic Activity — Positional Confirmation That N-Hydroxybenzamide, Not Benzamide, Is the Determinant Pharmacophore for HDAC Inhibition in 2-Oxoindolines

Quantitative evidence from two independent 2-oxoindoline SAR campaigns establishes that HDAC2 inhibitory activity requires the presence of a hydroxamic acid (N-hydroxy) or N-hydroxypropenamide zinc-binding group on the benzamide portion of the molecule. In the N-hydroxybenzamide-2-oxoindoline series (Huong et al., 2017), compounds 4a–g and 6a–g achieved HDAC2 IC₅₀ values in the sub-micromolar range [1]. A later hydroxamic acid optimization campaign (Huong et al., 2025) yielded compound N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a) with sub-nanomolar HDAC inhibitory activity (IC₅₀ < 0.001 μM), comparable to the reference compound SAHA (IC₅₀ = 0.101 μM) in matched cellular assays [2]. In equivalent 3-substituted N-hydroxypropenamide series (Dung et al., 2015), HDAC2 IC₅₀ values were in the sub-micromolar range, approximately 10-fold more potent than SAHA [3]. No benzamide-only 2-oxoindoline derivative (i.e., lacking the N-hydroxy group) has been reported to inhibit HDAC enzymes at any concentration, consistent with the established pharmacophore requirement that a hydroxamic acid or related zinc-chelating moiety is essential for engaging the catalytic Zn²⁺ ion in HDAC active sites [1][3].

HDAC inhibition Pharmacophore mapping Zinc-binding group requirement

Purity and Batch-to-Batch Quality Specification — Commercial Procurement Grade Comparison

The compound is commercially available from multiple vendors with documented purity grades and supporting analytical certificates. Bidepharm (Bide Pharmatech) lists 3-methoxy-N-(2-oxoindolin-5-yl)benzamide at 98% standard purity with batch-specific quality control data including NMR, HPLC, or GC trace reports provided upon request . This is directly comparable to the quality specifications of closely related analogs that have established bioactivity provenance: 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide (CAS 921774-49-4, Bidepharm 98%); 4-methyl-N-(2-oxoindolin-5-yl)benzamide (CAS 921546-37-4, Bidepharm 98%); and N-(2-oxoindolin-5-yl)-3-phenylpropanamide (CAS 921774-73-4, Bidepharm 98%) are all supplied at equivalent industrial purity grades with comparable QC documentation, ensuring the target compound meets the same quality benchmark as the comparator panel used in SAR studies . For the more pharmacologically characterized N-hydroxybenzamide comparators, these are typically custom-synthesized by academic laboratories and lack standardized commercial QC documentation, presenting a reproducibility advantage for the target compound in large-scale screening campaigns [1][2].

Chemical procurement Quality specification Analytical validation

Best-Validated Research and Procurement Application Scenarios for 3-Methoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-76-8)


Systematic Structure-Activity Relationship (SAR) Panel: Electronic Substituent Effect Mapping on the 2-Oxoindoline Benzamide Chemotype

Procure 3-methoxy-N-(2-oxoindolin-5-yl)benzamide alongside its 3-fluoro, 3-chloro, 3-methyl, and 3-H analogs to construct a complete electronic substituent series (Hammett σₘ from −0.07 [3-CH₃] to +0.37 [3-Cl]) for systematic SAR interrogation. The 5-methoxy position on the oxindole core is confirmed as a TLK2 potency determinant from published data, where removal of the 5-methoxy group leads to a 2-fold IC₅₀ decrease and 5-to-6 methoxy relocation causes an approximately 10-fold activity loss [1]. A head-to-head kinase profiling panel (TLK2 primary enzymatic assay, DiscoverX scanMAX kinome panel for selectivity assessment) comparing this compound against the established 5-methoxy-3-arylidene-oxindole series will determine whether benzamide N-substitution can replace the 3-arylidene moiety while retaining or improving TLK2 engagement. Include an N-hydroxybenzamide comparator (custom-synthesized from Huong et al. 2017 protocol) to control for HDAC-driven off-target effects [2]. This panel addresses a published SAR gap and has the potential to generate a novel chemical series distinct from the 3-arylidene-oxindole chemotype.

Kinase Selectivity Profiling: TLK2 vs. TLK1 Paralogue and FLT3/TRKC Counter-Screen Panel

Submit 3-methoxy-N-(2-oxoindolin-5-yl)benzamide for TLK1/TLK2 paralogue selectivity profiling using the enzymatic assay conditions established by Asquith et al. (2024): 10-point dose-response format, [ATP] = 10 μM, maximum compound concentration 20 μM, with FLT3 and TRKC counter-screening at 0.5 μM [1]. The published TLK2 oxindole series identified narrow-spectrum, sub-family-selective inhibitors with excellent selectivity over TLK1 [1]. Profiling this compound under identical assay conditions will reveal whether the benzamide substitution pattern maintains or degrades TLK1/TLK2 paralogue selectivity compared to the 3-arylidene series. Compounds demonstrating >50-fold selectivity for TLK2 over TLK1 and clean FLT3/TRKC counter-screens (>90% residual activity at 0.5 μM) would be candidates for subsequent cellular target engagement assays (NanoBRET or CETSA in TLK2-dependent cell lines) and kinome-wide selectivity profiling.

Non-HDAC Mechanism Deconvolution Probe: Negative Control for HDAC Inhibitor Studies

Employ 3-methoxy-N-(2-oxoindolin-5-yl)benzamide as a structurally matched negative control in HDAC inhibitor mechanism-of-action studies. Published data confirm that only N-hydroxybenzamide or hydroxamic acid-containing 2-oxoindoline derivatives achieve HDAC2 inhibition (sub-μM to sub-nM IC₅₀ range) and that the benzamide-only scaffold lacks the zinc-chelating pharmacophore essential for HDAC catalytic site engagement [1][2]. In experiments where N-hydroxybenzamide-2-oxoindoline probes produce a biological phenotype (HDAC substrate hyperacetylation, cell cycle arrest, apoptosis), co-testing with this compound at matched concentrations will control for HDAC-independent effects attributable to the oxindoline core or benzamide amide linkage. This application is particularly valuable for laboratories investigating the polypharmacology of 2-oxoindoline-based chemical probes where kinase off-target activity and HDAC inhibition may co-occur [1].

Computational Chemistry and Docking Studies: 3-Methoxy Electronic Effects on ATP-Binding Site Complementarity

Utilize the 3D structure and electronic surface properties of 3-methoxy-N-(2-oxoindolin-5-yl)benzamide for molecular docking and molecular dynamics simulations against TLK2 (and related kinase) ATP-binding sites. Published water mapping and 3D-QSAR models for the TLK2 oxindole series provide a validated computational framework for predicting binding pose and affinity contributions [1]. The methoxy substituent introduces oxygen-mediated hydrogen-bond acceptor capacity and altered electrostatic potential compared to fluoro or methyl substituents, which may be exploited for water-network displacement strategies and selectivity engineering within the kinase ATP pocket. Docking simulations should explicitly compare this compound's predicted binding mode against the crystallographically characterized 5-methoxy-3-arylidene-oxindole TLK2 inhibitors, with binding free energy calculations (MM-GBSA or FEP) guiding prioritization for synthesis and in vitro validation.

Quote Request

Request a Quote for 3-methoxy-N-(2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.